molecular formula C14H15NO5 B14802929 cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid

cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid

Cat. No.: B14802929
M. Wt: 277.27 g/mol
InChI Key: CBXLWDHZPOMUJU-UHFFFAOYSA-N
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Description

cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a carboxylic acid group and a 2-nitrophenyl ethyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid typically involves the condensation of 2-nitroacetophenone with cyclopentanone in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid: This compound has a similar structure but with the nitro group in a different position on the phenyl ring.

    cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid: This compound has a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

The uniqueness of cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-13(8-9-5-6-10(7-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h1-4,9-10H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXLWDHZPOMUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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